molecular formula C7H5BrN2O2 B13328153 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B13328153
M. Wt: 229.03 g/mol
InChI Key: DMUALIZLSDHQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one ( 1640125-13-8) is a brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the pyrido[1,4]oxazinone family, a class of structures recognized for their diverse biological activities . The molecular formula is C₇H₅BrN₂O₂ with a molecular weight of 229.03 g/mol . The bromine atom at the 8-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, making it a valuable precursor for synthesizing more complex derivatives for biological evaluation . Research into analogous N-substituted pyrido-1,4-oxazin-3-ones has demonstrated potent biological activities, particularly as inhibitors of the NF-κB signaling pathway . The NF-κB pathway is a crucial target in oncology and inflammation research, and compounds within this chemical class have shown promising antiproliferative efficacy against cancer cell lines, including hepatocellular carcinoma (HCC) . This suggests that this compound serves as a key synthetic intermediate for developing potential anticancer agents. The compound requires storage in an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5BrN2O2

Molecular Weight

229.03 g/mol

IUPAC Name

8-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-2-9-7-6(4)12-3-5(11)10-7/h1-2H,3H2,(H,9,10,11)

InChI Key

DMUALIZLSDHQGS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC=CC(=C2O1)Br

Origin of Product

United States

Preparation Methods

Using N-Bromosuccinimide (NBS)

This method is widely used for the synthesis of brominated derivatives of pyrido[3,2-b]oxazines. The general procedure involves dissolving the starting material in DMF under nitrogen, adding NBS, and stirring at room temperature or elevated temperatures for several hours or days. The reaction mixture is then cooled, and the resulting precipitate is filtered and washed with water.

Example: Synthesis of 7-Bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one

Using Bromine

Bromination can also be achieved directly using bromine in DMF. This method involves adding bromine dropwise to a solution of the starting material in DMF at room temperature.

Example: Bromination of a Similar Compound

  • Starting Material: Compound 15 (a similar pyrido[3,2-b]oxazine derivative)
  • Reagents: Bromine, DMF
  • Conditions: Stir at room temperature overnight, then add water and filter.
  • Yield: Typically around 76%.

Data Table: Comparison of Preparation Methods

Method Reagent Solvent Conditions Yield
NBS NBS DMF Room temp, overnight 69-76%
Bromine Bromine DMF Room temp, overnight 76%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 undergoes nucleophilic substitution under mild conditions due to the electron-deficient nature of the aromatic system. Common reactions include:

ReagentConditionsProductYield (%)
Sodium hydroxideEthanol, 80°C, 4h8-Hydroxy derivative78–85
AmmoniaDMF, 100°C, 6h8-Amino derivative65–72
ThiophenolK₂CO₃, DMSO, 120°C, 8h8-Phenylthio derivative60–68

These substitutions are facilitated by the leaving group ability of bromine and the stabilization of transition states through resonance within the oxazinone ring .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, a key strategy for functionalizing the heterocycle:

Reaction TypeCatalyst SystemPartner ReagentProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid8-Phenyl derivative82–88
Buchwald-HartwigPd₂(dba)₃, XantphosAniline8-Anilino derivative70–75
UllmannCuI, 1,10-phenanthrolineThiophenol8-Arylthio derivative68–73

These reactions highlight the compound’s utility in constructing complex architectures for drug discovery .

Oxidation and Reduction Reactions

The oxazinone ring undergoes selective redox transformations:

Oxidation

  • Oxazinone ring : Reacts with hydrogen peroxide (H₂O₂) in acetic acid to form a dihydroxylated intermediate, which rearranges into a pyridine-dione derivative (yield: 55–60%).

  • Bromine site : Ozonolysis followed by reductive workup cleaves the aromatic ring, yielding a brominated aldehyde (yield: 40–45%).

Reduction

  • Sodium borohydride (NaBH₄) selectively reduces the oxazinone carbonyl to a hydroxyl group, forming 3-hydroxy-4H-pyrido-oxazine (yield: 85–90%).

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxazinone ring undergoes cleavage:

ConditionsReagentProductApplication
HCl (conc.), refluxH₂O8-Bromo-3-aminopyridin-2-olIntermediate for peptidomimetics
NaOH (10M), 120°C, 12hEthylene glycol8-Bromo-2,3-dihydroxypyridineChelating agent synthesis

These reactions exploit the ring’s strain and electronic polarization .

Mechanistic Insights

  • Halogen bonding : The bromine atom participates in non-covalent interactions with biological targets, enhancing binding affinity in enzyme inhibition studies.

  • Electrophilic aromatic substitution : The electron-deficient pyridine ring directs incoming electrophiles to the 5- and 7-positions, as demonstrated by nitration studies (HNO₃/H₂SO₄, 0°C) .

Comparative Reactivity with Structural Analogues

Compound ModificationReactivity Difference
8-Methoxy derivativeReduced electrophilicity at position 8
5-Methyl derivativeEnhanced stability under oxidative conditions
3-Keto removal (e.g., reduction)Loss of redox activity

The bromine atom uniquely balances reactivity and stability, making it indispensable in medicinal chemistry .

Scientific Research Applications

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, as a nonsteroidal mineralocorticoid antagonist, it binds to mineralocorticoid receptors, inhibiting their activity and thereby reducing the effects of aldosterone . This can lead to decreased sodium retention and blood pressure.

Comparison with Similar Compounds

Positional Isomers: 6-Bromo vs. 7-Bromo vs. 8-Bromo

Property 6-Bromo 7-Bromo 8-Bromo (Inferred)
CAS No. 337463-88-4 122450-96-8 Not explicitly reported
Molecular Weight 229.03 g/mol 229.03 g/mol ~229.03 g/mol
Biological Activity Moderate BRD4 inhibition (IC₅₀ ~2 μM) Antiproliferative in HCC cells Likely altered due to steric/electronic effects
Synthetic Challenges Requires precise halogenation control High yield via Pd/C reduction Positional selectivity may limit yield

Non-Brominated Analogues

  • 2,2-Dimethyl derivatives (e.g., CAS 20348-21-4): Exhibit enhanced BRD4 inhibitory activity (IC₅₀ <1 μM) due to increased steric bulk and improved binding .
  • 4-Substituted derivatives (e.g., 4-nitrobenzyl): Show potent NF-κB inhibition, suppressing hepatocellular carcinoma (HCC) proliferation .

Chlorinated Analogues

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
6-Bromo C₇H₅BrN₂O₂ 229.03 1.8
7-Bromo C₇H₅BrN₂O₂ 229.03 1.8
2,2-Dimethyl C₉H₁₀N₂O₂ 178.19 2.1
7-Chloro C₇H₅ClN₂O₂ 184.58 1.5

Biological Activity

8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound with significant potential in pharmaceutical applications due to its unique structural properties. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5BrN2_2O2_2
  • Molecular Weight : 229.03 g/mol
  • CAS Number : 1640125-13-8

The compound features a bromine atom at the 8-position of the pyridine ring, which enhances its reactivity and biological activity. The presence of both nitrogen and oxygen atoms facilitates hydrogen bonding, influencing solubility and interactions within biological systems .

Preliminary studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can potentially enhance the bioavailability of co-administered drugs, indicating therapeutic benefits in drug metabolism.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. While specific data for this compound is limited, its structural analogs suggest potential anticancer properties.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity. This suggests that this compound might also possess similar effects pending further investigation.

Case Studies

  • Cytochrome P450 Inhibition : A study examining various inhibitors of CYP1A2 highlighted the potential of compounds like this compound to increase drug bioavailability by inhibiting metabolic pathways.
  • Cancer Cell Line Studies : Research on structurally related compounds has indicated their ability to induce apoptosis in cancer cells. While direct studies on this compound are still needed, the implications are promising based on structural similarities.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the potential biological activity of this compound:

Compound NameCAS NumberSimilarity Index
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one122450-96-80.88
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine959992-62-20.79
5-Bromo-3-methoxypyridin-2-amine42409-58-50.85

The similarity index indicates a high degree of structural resemblance among these compounds, suggesting that they may share similar biological activities due to their structural characteristics.

Q & A

Q. What are the common synthetic routes for preparing 8-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via regioselective cyclization or substitution reactions. For example, copper(I)-catalyzed one-pot reactions have been employed for analogous brominated pyrido-oxazinones, using aromatic aldehydes and propargyl-substituted precursors under mild conditions (60–80°C, 6–8 hours). Optimization involves adjusting stoichiometry, catalyst loading (e.g., 10 mol% CuI), and solvent polarity (e.g., DMF or acetonitrile) to improve yields (70–85%) . Bismuth oxide-mediated alkylation of pyrido-oxazinone cores with bromomethyl reagents (e.g., 4-(bromomethyl)benzonitrile) is another method, achieving >90% yield at 1:1.2 molar ratios .

Q. How can researchers confirm the structural integrity and purity of this compound after synthesis?

Characterization relies on 1H/13C NMR to verify substituent positions (e.g., bromine at C8) and mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 255.0 for C₉H₈BrN₂O₂). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (hexane:ethyl acetate, 2:1) with UV visualization . Elemental analysis (C, H, N) should match calculated values within ±0.4% .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for brominated pyrido-oxazinone derivatives in biological assays?

SAR studies involve synthesizing analogs with varied substituents (e.g., morpholine, pyridylmethoxy) and testing in assays like platelet aggregation inhibition (collagen-induced) or anti-cancer activity (MTT assay on hepatocellular carcinoma). For example, 8-methyl-7-(pyridin-3-ylmethoxy) derivatives showed enhanced platelet inhibition (IC₅₀ < 10 µM), while bulky substituents at C2/C3 reduced activity . Molecular docking (e.g., AutoDock Vina) against targets like NF-κB or tubulin validates binding modes, with scoring functions (<i>ΔG</i> < -8 kcal/mol) indicating high affinity .

Q. How does the bromine substituent at C8 influence regioselectivity in further functionalization reactions?

The electron-withdrawing bromine atom directs electrophilic substitutions to electron-rich positions (e.g., C6 or C7). For example, in Ullmann-type coupling, bromine stabilizes transition states, enabling selective amination at C7 with aryl amines (e.g., 3,4,5-trimethoxyaniline) . Competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) should be evaluated using kinetic studies or DFT calculations .

Q. What mechanistic insights link 8-bromo-2H-pyrido-oxazinone derivatives to apoptosis in cancer cells?

Derivatives like N-substituted pyrido-oxazinones induce apoptosis via NF-κB pathway inhibition , validated by Western blot (reduced p65 phosphorylation) and caspase-3/7 activation assays. Dose-dependent suppression of pro-survival genes (e.g., Bcl-2) and mitochondrial membrane depolarization (JC-1 staining) are key markers .

Q. How can molecular docking be applied to design novel 8-bromo-pyrido-oxazinone hybrids with improved pharmacokinetic profiles?

Docking studies using crystal structures (e.g., PDB: 1NFK for NF-κB) identify critical interactions (e.g., hydrogen bonds with Lys145, hydrophobic contacts with Ile88). Pharmacophore modeling prioritizes hybrids with isoxazole or triazine moieties for enhanced solubility and logP < 3 . ADMET predictions (e.g., SwissADME) guide optimization of metabolic stability and CYP450 inhibition .

Q. What experimental controls are critical when assessing the stability of 8-bromo-2H-pyrido-oxazinone under varying storage conditions?

Stability studies require accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Light-sensitive compounds should be stored in amber vials under inert gas (N₂). Degradation products (e.g., debrominated analogs) are identified via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.